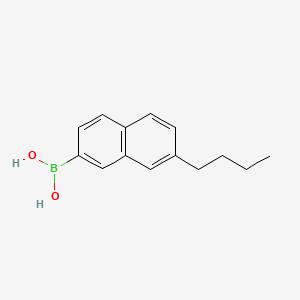

(7-Butylnaphthalen-2-yl)boronic acid

Overview

Description

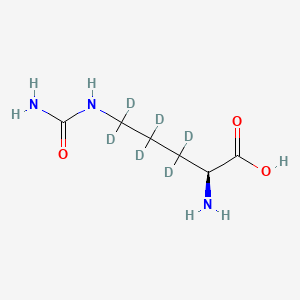

“(7-Butylnaphthalen-2-yl)boronic acid” is an organoboron compound . It has a molecular formula of C14H17BO2 and a molecular weight of 228.10 . It is also known as a chemical compound .

Synthesis Analysis

Borinic acids, including “this compound”, can be synthesized through various methods. One common method involves the addition of organometallic reagents to boranes . Another strategy involves the reaction of triarylboranes with a ligand . Protodeboronation of boronic esters has also been reported .Molecular Structure Analysis

The molecular structure of “this compound” involves a boron atom bonded to two carbon atoms and one oxygen atom . This results in an enhanced Lewis acidity compared to boronic acids .Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to undergo various chemical reactions. For instance, they can participate in cross-coupling reactions . Boronic acids can also undergo protodeboronation, yielding boric acid .Physical And Chemical Properties Analysis

Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids and have a pKa value of 4–10 .Scientific Research Applications

Nickel-Catalyzed Decarboxylative Borylation

A versatile nickel-catalyzed process has been developed for replacing carboxylic acids with boronate esters using a phthalimide activator. This method facilitates late-stage modification of complex molecules and has been utilized to produce potent in vitro inhibitors of human neutrophil elastase, a target for treating inflammatory lung diseases. The approach demonstrates the utility of boronic acids in medicinal chemistry, particularly in drug discovery and development, by enabling the convenient synthesis of complex boronic acids from readily available carboxylic acids (Li et al., 2017).

Heterocyclic Boronic Acids Synthesis and Applications

The synthesis and applications of a range of heterocyclic boronic acids have been reviewed, highlighting their importance in the synthesis of biphenyls via Suzuki reactions and their biological activities. Despite their utility, the synthesis of heterocyclic boronic acids often presents challenges, underscoring the need for innovative approaches to overcome these difficulties (Tyrrell & Brookes, 2003).

Organic Room-Temperature Phosphorescent Materials

Cyclic esterification of aryl boronic acids with appropriate dihydric alcohols has been shown to be an effective method for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This approach has enabled the conversion of non-RTP and ML active compounds into long-lived RTP emitters and bright ML dyes, demonstrating the potential of boronic acids in materials science for developing advanced luminescent materials (Zhang et al., 2018).

Mechanism of Action

Target of Action

The primary target of (7-Butylnaphthalen-2-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boronic acid component of the compound interacts with the metal catalyst in the reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

Safety and Hazards

Future Directions

Boronic acids, including “(7-Butylnaphthalen-2-yl)boronic acid”, have been growing in interest due to their potential applications in medicinal chemistry, chemical biology, biomedical devices, and material chemistry . The development of new boronic acid-based compounds and the exploration of novel chemistries using boron are areas of ongoing research .

Biochemical Analysis

Biochemical Properties

(7-Butylnaphthalen-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the coupling process. The nature of these interactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with the palladium catalyst to form the desired product .

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit serine proteases by forming reversible covalent bonds with the active site serine residue, thereby modulating enzyme activity and downstream cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules containing diol groups . This interaction is crucial for its role in enzyme inhibition, particularly with serine proteases. The compound binds to the active site serine residue, forming a boronate ester, which inhibits the enzyme’s catalytic activity. Additionally, this compound can participate in Suzuki–Miyaura coupling reactions by forming a boronate ester intermediate that undergoes transmetalation with palladium catalysts .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are essential for its effective use in biochemical applications. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, the compound may undergo hydrolysis to form the corresponding boronic acid and alcohol. Long-term effects on cellular function have not been extensively studied, but the reversible nature of its interactions with biomolecules suggests that its effects may be transient and dependent on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. It is essential to determine the threshold dose that elicits the desired biochemical effects without causing significant toxicity. Studies on other boronic acid derivatives have shown that high doses can lead to adverse effects such as enzyme inhibition, disruption of cellular processes, and organ toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized through hydrolysis to form the corresponding boronic acid and alcohol . Additionally, it can participate in conjugation reactions with biomolecules containing diol groups, forming boronate esters that can be further metabolized or excreted . The effects on metabolic flux and metabolite levels depend on the concentration and duration of exposure to the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution within tissues is influenced by factors such as solubility, binding affinity, and the presence of transport proteins .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound can localize to specific organelles such as the endoplasmic reticulum, mitochondria, or nucleus, depending on its binding interactions and post-translational modifications. These localizations can affect the compound’s activity and function within the cell, influencing processes such as enzyme inhibition, gene expression, and cellular metabolism .

properties

IUPAC Name |

(7-butylnaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO2/c1-2-3-4-11-5-6-12-7-8-14(15(16)17)10-13(12)9-11/h5-10,16-17H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXADVUJCDBJIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CC(=C2)CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675746 | |

| Record name | (7-Butylnaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310384-80-5 | |

| Record name | (7-Butylnaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

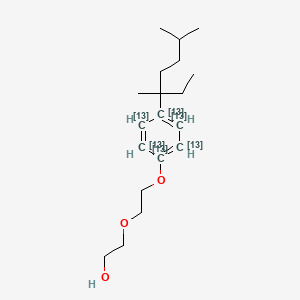

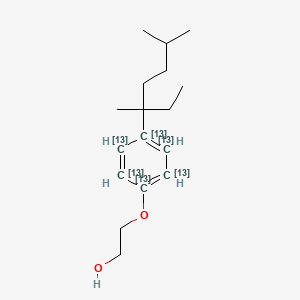

![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)

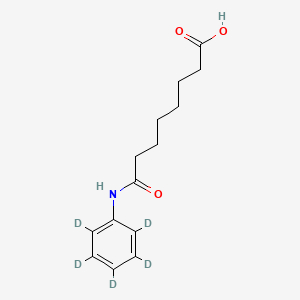

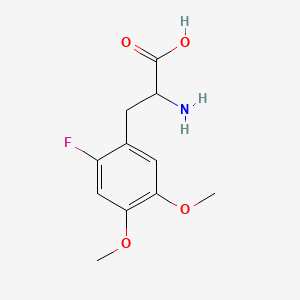

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)

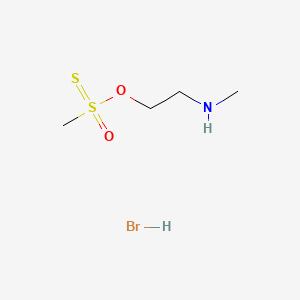

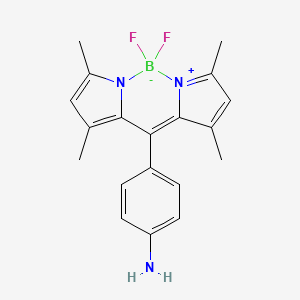

![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)